2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl-
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Overview
Description
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- is a chemical compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
The synthesis of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- typically involves the reaction of 4-chlorobutylamine with phenylacetyl chloride under basic conditions to form the corresponding amide. This amide is then cyclized to form the azetidinone ring. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives.
Scientific Research Applications
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the mechanism of action of beta-lactam antibiotics and their interactions with bacterial enzymes.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- involves its interaction with bacterial enzymes, particularly penicillin-binding proteins. These interactions inhibit the synthesis of bacterial cell walls, leading to the bactericidal effect. The compound’s structure allows it to mimic the natural substrate of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar compounds to 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- include other azetidinones and beta-lactam antibiotics such as penicillins and cephalosporins. Compared to these compounds, 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- may offer unique properties such as enhanced stability or specific activity against certain bacterial strains.
Properties
CAS No. |
89044-72-4 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c14-8-4-5-9-15-12(10-13(15)16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
ARPHGQBULWOYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)CCCCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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